Product packaging for 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole(Cat. No.:)

3-[(E)-biphenyl-2-yldiazenyl]-1H-indole

Cat. No.: B12489903
M. Wt: 297.4 g/mol
InChI Key: ZRXAAOXNAWTDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-biphenyl-2-yldiazenyl]-1H-indole is a synthetic indole derivative designed for advanced pharmaceutical and biological research. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to bind with high affinity to multiple receptors . This particular compound features a diazenyl linker connected to a biphenyl group, a structure that suggests significant potential for interaction with various biological targets. Researchers can explore this compound for a range of investigative applications. Indole derivatives are extensively studied for their pronounced anticancer activities, functioning through mechanisms such as regulating apoptosis, inducing cell cycle arrest, and acting as peroxisome proliferator-activated receptor (PPARγ) agonists . Furthermore, the structural motif places it within a class of compounds that have demonstrated broad-spectrum biological activities, including antimicrobial, antiviral, and anti-inflammatory properties in preclinical studies . Its specific molecular architecture makes it a valuable scaffold for developing new therapeutic agents and probing biochemical pathways. This product is provided for research purposes only. This compound is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and utilize it within the strict confines of a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N3 B12489903 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

1H-indol-3-yl-(2-phenylphenyl)diazene

InChI

InChI=1S/C20H15N3/c1-2-8-15(9-3-1)16-10-4-7-13-19(16)22-23-20-14-21-18-12-6-5-11-17(18)20/h1-14,21H

InChI Key

ZRXAAOXNAWTDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CNC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 E Biphenyl 2 Yldiazenyl 1h Indole

Retrosynthetic Analysis of the 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole Core

A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most logical disconnection is at the C-N bond of the azo group, which simplifies the molecule into an indole (B1671886) precursor and a biphenyl (B1667301) diazonium salt. This approach is favorable due to the well-established methods for both indole synthesis and diazo coupling reactions. researchgate.net

A second key disconnection occurs at the C-C bond between the indole ring and the diazenyl group. This leads back to a 3-unsubstituted indole and a biphenyl diazonium species. This strategy relies on the electrophilic substitution at the C-3 position of the indole ring, a common and generally efficient transformation. rsc.orgrsc.org The biphenyl portion can be further disconnected at the phenyl-phenyl bond, suggesting a cross-coupling reaction for its assembly.

Approaches to Indole Core Construction for Precursor Synthesis

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. byjus.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing substituted indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comthermofisher.com Both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as BF₃, ZnCl₂, and AlCl₃) can be employed as catalysts. wikipedia.orgnih.gov

A significant advantage of this method is the ability to perform it as a one-pot synthesis without the need to isolate the arylhydrazone intermediate. thermofisher.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products. byjus.comthermofisher.com For the synthesis of a precursor to this compound, an appropriately substituted phenylhydrazine would be reacted with a suitable carbonyl compound.

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a nih.govnih.gov-sigmatropic rearrangement to produce a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) under acidic conditions to yield the aromatic indole ring. wikipedia.org

Catalyst Type Examples
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid wikipedia.org
Lewis AcidsBoron Trifluoride, Zinc Chloride, Aluminium Chloride wikipedia.org

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. onlineorganicchemistrytutor.comwikipedia.org A key feature of this reaction is the requirement for a substituent at the ortho position of the nitroarene, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org

The mechanism involves the initial addition of the Grignard reagent to the nitro group, which then decomposes to a nitrosoarene. wikipedia.org A second equivalent of the Grignard reagent reacts with the nitrosoarene, and the resulting intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement. onlineorganicchemistrytutor.comwikipedia.org A final equivalent of the Grignard reagent facilitates the formation of a dimagnesium indole salt, which upon acidic workup, yields the indole. wikipedia.org This method is particularly useful for creating indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Palladium-catalyzed reactions have emerged as powerful tools for indole synthesis, offering mild conditions and broad substrate scope. One notable approach is a modification of the Fischer indole synthesis developed by Buchwald and coworkers. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of aryl bromides with benzophenone (B1666685) hydrazone to form N-arylhydrazones. organic-chemistry.orgmit.edu These stable intermediates can then undergo hydrolysis and subsequent Fischer indolization in the presence of a ketone to yield the desired indole. organic-chemistry.org This strategy avoids the often-sensitive aryl hydrazines as starting materials. organic-chemistry.org

Another significant palladium-catalyzed method is the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org This reaction, often facilitated by palladium nanoparticles generated in situ, allows for the synthesis of various substituted indoles. rsc.org Additionally, the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a CO surrogate like phenyl formate (B1220265) presents another modern approach to indole synthesis. mdpi.com

Palladium-Catalyzed Method Starting Materials Key Features
Buchwald Modification of Fischer SynthesisAryl bromides, Benzophenone hydrazone, KetonesAvoids sensitive aryl hydrazines, broad scope. organic-chemistry.orgmit.edu
Intramolecular Heck CyclizationN-vinyl or N-allyl-2-haloanilinesUtilizes palladium nanoparticles, good for various substitutions. rsc.org
Reductive Cyclizationβ-Nitrostyrenes, Phenyl formate (CO surrogate)Atom-efficient, avoids pressurized CO. mdpi.com

In recent years, there has been a growing interest in developing metal-free catalytic systems for indole synthesis to enhance the sustainability of these processes. One such method involves the N-iodosuccinimide (NIS)-mediated cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines. nih.gov This reaction proceeds rapidly under mild conditions without the need for additional catalysts. nih.gov Another approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines, providing a diverse range of substituted indoles. acs.org These metal-free methods offer operational simplicity and avoid the use of expensive and potentially toxic transition metals. acs.org

Diazenyl Moiety Installation via Diazotization-Coupling Reactions

The introduction of the diazenyl group at the C-3 position of the indole ring is typically achieved through an electrophilic substitution reaction with a diazonium salt. This classic reaction, known as diazo coupling, involves the attack of the electron-rich indole at the electrophilic diazonium ion. rsc.orgcdnsciencepub.com For the synthesis of this compound, 2-aminobiphenyl (B1664054) would first be converted to its corresponding diazonium salt via diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This reactive diazonium salt is then coupled with the pre-formed indole.

Kinetic studies have shown that for most indoles, the initial electrophilic attack at the 3-position is the rate-limiting step of the reaction. rsc.orgrsc.org The reactivity of the indole can be influenced by substituents, with the indolyl anion being significantly more reactive than the neutral indole. rsc.org The reaction is generally efficient and highly regioselective for the C-3 position, which is the most nucleophilic site of the indole ring. cdnsciencepub.com

Strategies for Incorporating the Biphenyl Moiety

The introduction of the biphenyl moiety into the this compound structure is fundamentally achieved through the synthesis of the azo linkage, which connects the biphenyl and indole rings. The primary and most direct strategy involves the diazotization of 2-aminobiphenyl, followed by an azo coupling reaction with the indole nucleus.

The classical approach to this transformation begins with the diazotization of 2-aminobiphenyl. This reaction is typically carried out in an acidic medium, commonly using a mixture of sodium nitrite and a mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The biphenyl-2-diazonium salt is a reactive intermediate that is not isolated but used in situ for the subsequent coupling step.

The electron-rich indole ring readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the preferred site of attack for the diazonium cation. wikipedia.org The coupling reaction is generally performed in a slightly acidic to neutral or slightly alkaline medium, as the pH can significantly influence the reaction rate and the nature of the products formed. For instance, coupling with phenols is typically faster at a high pH. wikipedia.org The reaction of the biphenyl-2-diazonium salt with indole leads to the formation of the desired this compound.

An alternative, though less direct, strategy could involve a Suzuki or similar palladium-catalyzed cross-coupling reaction. nih.gov This would necessitate starting with a pre-functionalized indole, such as a 3-halo-1H-indole, and coupling it with a biphenylboronic acid derivative. However, the more common and efficient route remains the azo coupling reaction due to the reliability and high yields associated with this method for forming azo compounds. mdpi.com

Below is a table summarizing the key reactions and typical conditions for incorporating the biphenyl moiety.

Reaction StepReagents & ConditionsPurpose
Diazotization 2-Aminobiphenyl, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °CGeneration of the biphenyl-2-diazonium salt intermediate.
Azo Coupling Biphenyl-2-diazonium salt, Indole, Controlled pH (slightly acidic to neutral)Electrophilic substitution at the C3 position of indole to form the azo linkage.

Post-Synthetic Functionalization of the this compound Scaffold

Once the core scaffold of this compound is synthesized, its chemical reactivity can be further exploited to introduce a variety of functional groups at different positions. This allows for the generation of a library of derivatives with potentially diverse properties. The functionalization can be targeted at the indole nitrogen, the C2 position of the indole ring, and various positions on the biphenyl system.

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is acidic and can be deprotonated using a suitable base, followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents, which can modulate the electronic properties and steric profile of the molecule.

N-Alkylation: The introduction of alkyl groups on the indole nitrogen can be achieved by treating the parent compound with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The use of butyllithium (B86547) as a base has also been reported for the alkylation of related indole systems. nih.gov

N-Acylation: Acyl groups can be introduced onto the indole nitrogen to form N-acylindoles. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. More recent methods have explored the use of thioesters as a stable acyl source, offering high chemoselectivity for N-acylation over C-acylation. beilstein-journals.orgnih.gov Oxidative carbene-catalyzed N-acylation with aldehydes also presents a mild and functional group tolerant approach. rsc.org

The table below illustrates typical conditions for N-functionalization reactions.

FunctionalizationReagents & ConditionsProduct Type
N-Alkylation Alkyl halide, Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., DMF)1-Alkyl-3-[(E)-biphenyl-2-yldiazenyl]-1H-indole
N-Acylation Acyl chloride or Thioester, Base (e.g., Cs₂CO₃), Solvent (e.g., Xylene)1-Acyl-3-[(E)-biphenyl-2-yldiazenyl]-1H-indole

Substitution Reactions at Indole C2 and C3 Positions

C2 Position: The C2 position of the 3-substituted indole scaffold is a potential site for further functionalization. While the C3 position is the most reactive site in unsubstituted indole, its blockage by the arylazo group in the target molecule directs electrophilic attack to other positions, with C2 being a likely candidate under certain conditions. For instance, photoredox-catalyzed C2-arylation of N-protected indoles with aryldiazonium salts has been demonstrated. nih.gov This suggests that under specific photochemical conditions, a second aryl group could potentially be introduced at the C2 position.

C3 Position: The C3 position is already occupied by the biphenyl-2-yldiazenyl group. Therefore, any reaction at this site would likely involve a substitution or displacement of this group rather than an addition. Such reactions are less common but could potentially be achieved under forcing conditions or through specific catalytic cycles designed to cleave the C-N bond of the azo linkage.

Yield Optimization and Scalability Considerations in Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its potential applications. The primary synthetic route, involving diazotization and azo coupling, has been a cornerstone of industrial dye synthesis and offers a good starting point for large-scale production. wikipedia.org

Yield Optimization: The yield of the azo coupling reaction is highly dependent on several factors. The stability of the diazonium salt is paramount, necessitating strict temperature control (typically 0-5 °C) during its formation and subsequent coupling. youtube.com The pH of the reaction medium is another critical parameter; for coupling with indoles, a slightly acidic to neutral pH is generally preferred to maximize the concentration of the reactive diazonium ion while ensuring sufficient nucleophilicity of the indole. The choice of solvent and the rate of addition of the diazonium salt solution to the indole solution can also impact the yield and purity of the final product.

Scalability: Scaling up the synthesis from laboratory to industrial quantities presents several challenges. Maintaining uniform low temperatures in large reactors can be difficult and requires efficient cooling systems. The handling of potentially explosive diazonium salts on a large scale necessitates strict safety protocols. mdpi.com The isolation and purification of the product, which may involve filtration and recrystallization, need to be adapted for large volumes. The efficiency of mixing is also critical to ensure a homogeneous reaction and prevent localized side reactions. The development of continuous flow processes could offer a safer and more scalable alternative to traditional batch production, as it allows for better control over reaction parameters and minimizes the accumulation of hazardous intermediates. mdpi.com

The table below outlines key parameters for optimization and scalability.

ParameterOptimization FocusScalability Consideration
Temperature Maintain 0-5 °C for diazonium salt stability.Efficient heat exchange in large reactors.
pH Control Optimize for coupling efficiency (slightly acidic/neutral).Robust pH monitoring and control systems.
Reagent Addition Controlled addition rate to manage exotherms and side reactions.Automated dosing systems for precise control.
Mixing Ensure homogeneity to maximize product formation.High-torque agitation and appropriate reactor design.
Process Safety Minimize accumulation of unstable diazonium salts.Consideration of continuous flow reactors.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Several aspects of the synthesis can be improved from a green chemistry perspective.

Energy Efficiency: Performing reactions at room temperature or with minimal heating reduces energy consumption. The use of highly active catalysts that allow for lower reaction temperatures is a significant step towards a more sustainable synthesis. The development of solvent-free grinding methods for the synthesis of azo dyes is another excellent example of a low-energy and environmentally friendly approach. rsc.org

Renewable Feedstocks: While the core aromatic scaffolds of biphenyl and indole are typically derived from petrochemical sources, research into the synthesis of these heterocycles from renewable resources is an active area of investigation. This long-term goal would significantly improve the sustainability of the entire synthetic route.

The table below summarizes some green chemistry approaches applicable to the synthesis.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Catalysis Employing reusable solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H, nano BF₃·SiO₂). rsc.orgresearchgate.netReduced waste, catalyst recyclability, milder reaction conditions.
Safer Solvents & Conditions Solvent-free synthesis via grinding methods. rsc.orgtandfonline.comElimination of volatile organic compounds (VOCs), reduced energy consumption.
Atom Economy Direct oxidative coupling of amines. mdpi.comAvoids the use of nitrous acid and reduces byproducts.
Energy Efficiency Room temperature reactions enabled by efficient catalysts. researchgate.netLower energy costs and environmental footprint.

Theoretical and Computational Investigations of 3 E Biphenyl 2 Yldiazenyl 1h Indole

Conformational Analysis of the Biphenyl-Diazenyl-Indole Framework

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and stability. MD simulations for 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole could reveal how the molecule behaves in a biological system or in solution, which is crucial for applications such as drug design or materials science. At present, specific MD simulation studies focused exclusively on this molecule have not been reported in the surveyed scientific literature.

Prediction of Spectroscopic Parameters (Methodology, not properties)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. The methodology for predicting spectroscopic parameters for this compound would typically involve using the optimized geometry from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) as a starting point.

From this optimized structure, vibrational frequencies (IR and Raman spectra) can be calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. Electronic transitions (UV-Vis spectra) are often predicted using Time-Dependent DFT (TD-DFT) methods, which provide information about excitation energies and oscillator strengths. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Computational Investigations into the Photoisomerization of this compound Remain a Frontier in Photochemistry

Detailed theoretical and computational studies specifically elucidating the photoisomerization mechanisms of this compound are not yet available in published scientific literature. While the broader class of azobenzene (B91143) derivatives has been extensively studied using computational methods, the unique structural and electronic properties of this specific asymmetrical molecule necessitate dedicated investigation.

Computational chemistry provides powerful tools to unravel the complex dynamics of photoisomerization, a process involving light-induced structural changes in a molecule. For azobenzene and its derivatives, theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in mapping the potential energy surfaces of the electronic ground and excited states. These studies help to identify the likely pathways for the E (trans) to Z (cis) isomerization and the reverse process.

Two primary mechanisms are generally considered for the photoisomerization of azobenzenes: rotation and inversion. In the rotational pathway, the molecule twists around the central N=N double bond in an excited state. The inversional pathway involves a change in the geometry of one of the nitrogen atoms, moving through a semi-linear transition state. Computational models can calculate the energy barriers associated with these pathways, providing insights into which mechanism is more favorable for a given molecule.

The photoisomerization dynamics are known to be highly sensitive to the nature and position of substituents on the phenyl rings. The introduction of a biphenyl (B1667301) group on one side and an indole (B1671886) moiety on the other, as in this compound, creates a highly asymmetric system. This asymmetry would be expected to significantly influence the electronic structure, the absorption spectrum, and the energy landscape of the excited states, making direct extrapolation from simpler, symmetrical azobenzenes unreliable.

A thorough computational investigation of this compound would involve:

Optimization of the ground state geometries of both the E and Z isomers.

Calculation of the absorption spectra to identify the relevant electronic transitions.

Mapping the potential energy surfaces of the key excited states (such as the n→π* and π→π* states) to locate transition states and conical intersections that facilitate the isomerization.

Determination of the energy barriers for both the rotational and inversional pathways to predict the dominant mechanism.

Such a study would yield valuable data, which could be presented in tables summarizing key energetic and geometric parameters. For instance, a table might include the relative energies of the E and Z isomers, the calculated wavelengths of maximum absorption (λmax) for each, and the activation energies for the forward (E→Z) and reverse (Z→E) photoisomerization and thermal back-reaction.

Table 3.5.1: Hypothetical Data Table from a Future Computational Study on this compound

ParameterE IsomerZ IsomerTransition State
Relative Ground State Energy (kcal/mol) 0ValueValue
Calculated λmax (nm) ValueValueN/A
Excited State Lifetime (ps) ValueValueN/A
Isomerization Quantum Yield ValueValueN/A
Energy Barrier for Photoisomerization (kcal/mol) ValueValueN/A
Energy Barrier for Thermal Relaxation (Z→E) (kcal/mol) N/AValueN/A

Note: The data in this table is hypothetical and serves as an example of what a dedicated computational study might produce. Currently, no specific published data exists for this compound.

Spectroscopic and Structural Elucidation Methods for 3 E Biphenyl 2 Yldiazenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The indole (B1671886) N-H proton would typically appear as a broad singlet at a downfield chemical shift (δ > 11.0 ppm in DMSO-d₆), a characteristic feature of indole alkaloids. nih.gov The protons on the indole ring (positions 2, 4, 5, 6, and 7) and the nine protons of the biphenyl (B1667301) group would resonate in the aromatic region (approximately δ 7.0-8.5 ppm). nih.gov The specific coupling patterns (e.g., doublets, triplets, multiplets) and their coupling constants (J-values) would be critical for assigning specific protons, aided by two-dimensional techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling relationships. clockss.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show 20 distinct signals, one for each unique carbon atom. The carbons of the indole and biphenyl rings are expected in the δ 100-140 ppm range. nih.govnih.gov The carbon atom at the 3-position of the indole ring, to which the azo group is attached, would have its chemical shift significantly influenced by the substituent. Definitive assignments are typically achieved using heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. clockss.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom TypePredicted Chemical Shift (δ, ppm)Notes
IndoleN-H> 11.0Broad singlet, solvent-dependent. nih.gov
Indole & BiphenylAr-H7.0 - 8.5Complex multiplets, doublets, and triplets. nih.gov
Indole & BiphenylAr-C100 - 140Twenty distinct signals expected.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound (C₂₀H₁₅N₃), high-resolution mass spectrometry (HRMS) using a soft ionization technique such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) is the preferred method. miamioh.edutsijournals.com

These techniques minimize fragmentation, allowing for the clear observation of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. miamioh.edu The calculated exact mass of the neutral molecule C₂₀H₁₅N₃ is 297.1266 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental formula C₂₀H₁₅N₃. nih.gov

While soft ionization is used for molecular weight determination, Electron Impact (EI) ionization can be used to study the fragmentation pattern, which provides structural information. Characteristic fragmentation of indole derivatives often involves the loss of small molecules like HCN, providing further structural confirmation. scirp.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.ukmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. A particularly important feature in the Raman spectrum would be the N=N stretching vibration of the azo linkage. While this bond can be difficult to identify in IR spectra, it typically gives rise to a strong and easily recognizable band in the Raman spectrum due to the large change in polarizability during the vibration. lippertt.ch For related azo compounds, this N=N stretch appears in the 1400-1450 cm⁻¹ range. lippertt.ch The symmetric breathing modes of the aromatic rings also give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Indole N-HStretchingIR3300 - 3500
Aromatic C-HStretchingIR3000 - 3100
Aromatic C=CStretchingIR / Raman1450 - 1600
Azo N=NStretchingRaman1400 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochromism Studies (Methodology)

UV-Vis spectroscopy is crucial for investigating the photochromic properties of azo compounds, which can often undergo reversible isomerization between their more stable E (trans) and metastable Z (cis) forms upon irradiation with light. nih.gov

The methodology for studying the photoisomerization of this compound would involve the following steps:

A solution of the compound in a suitable solvent (e.g., DMSO, acetonitrile) is prepared, and its initial UV-Vis absorption spectrum is recorded. The spectrum of the thermodynamically stable E-isomer is typically characterized by a strong π→π* transition at a lower wavelength (e.g., 350-400 nm) and a weaker, often-obscured n→π* transition at a higher wavelength. researchgate.net

The solution is then irradiated with light of a wavelength corresponding to the π→π* absorption band to induce the E→Z isomerization.

UV-Vis spectra are recorded at intervals during irradiation until a photostationary state (a constant mixture of E and Z isomers) is reached. This process is marked by a decrease in the intensity of the main π→π* band and a potential increase in the n→π* band. The presence of clean isosbestic points indicates a direct conversion between the two isomers without side reactions. researchgate.net

To study the reverse thermal Z→E isomerization, the irradiation is stopped, and the sample is kept in the dark. The recovery of the initial spectrum of the E-isomer is monitored over time by recording spectra at regular intervals. The kinetics of this thermal back-isomerization can be determined from these data, providing information on the stability of the Z-isomer. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide exact bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the azo bridge.

Based on studies of closely related molecules like 3-phenyldiazenyl-1,2-dimethyl-1H-indole, several structural features can be predicted. The indole ring system itself is expected to be essentially planar. A key parameter is the dihedral angle between the plane of the indole ring and the plane of the adjacent phenyl ring of the biphenyl moiety. In similar structures, this angle is relatively small, indicating a high degree of conjugation across the N=N bridge.

Mechanistic Principles of Photochromism in 3 E Biphenyl 2 Yldiazenyl 1h Indole

Photoisomerization Pathways of the Azobenzene (B91143) Moiety (E/Z Isomerism)

The core of the photochromic behavior of 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole lies in the E/Z isomerization of the azobenzene unit. The thermodynamically more stable E-isomer (trans) can be converted to the metastable Z-isomer (cis) upon irradiation with light of a suitable wavelength, typically in the UV or visible region. This transformation involves the absorption of a photon, leading to an electronically excited state where the rotational barrier around the N=N double bond is significantly lowered.

The photoisomerization of azobenzene and its derivatives can proceed through two primary pathways:

Rotation: This mechanism involves the torsion around the N=N bond in the excited state. researchgate.net Upon excitation, typically to the S1 (n→π) or S2 (π→π) state, the double bond character is reduced, allowing for rotation of one aryl group relative to the other. rsc.orgrsc.org Subsequent relaxation to the ground state can lead to either the E or Z isomer.

Inversion: This pathway involves a change in the geometry of one of the nitrogen atoms, moving through a linear and planar transition state. researchgate.net

For many azobenzene derivatives, the rotational mechanism is considered the dominant pathway for the E→Z isomerization. researchgate.net The reverse process, Z→E isomerization, can be triggered by irradiation with light of a different wavelength (often in the visible range) or by thermal relaxation. scispace.com

The specific pathway and its efficiency are influenced by the electronic nature of the excited state and the steric and electronic properties of the substituents on the aryl rings.

Influence of Indole (B1671886) and Biphenyl (B1667301) Scaffolds on Photoresponsive Characteristics

The indole and biphenyl scaffolds attached to the azobenzene core in this compound play a crucial role in modulating its photoresponsive characteristics.

The biphenyl scaffold introduces both steric and electronic effects. Electronically, the additional phenyl ring extends the π-conjugation of the system. lookchem.com This extended conjugation is expected to cause a further bathochromic shift in the absorption spectrum, similar to the effect of other π-extended substituents. scispace.com Sterically, the biphenyl group, particularly due to its ortho-linkage to the azo group, can influence the relative stability of the E and Z isomers and the kinetics of their interconversion. The non-planar nature of the biphenyl group can create a more crowded environment around the azo unit, potentially affecting the rotational pathway of isomerization.

Quantum Yields and Photostationary State Dynamics (Theoretical considerations)

The efficiency of photoisomerization is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules isomerized to the number of photons absorbed. edinst.com The quantum yields for the E→Z (ΦE→Z) and Z→E (ΦZ→E) processes are key parameters determining the performance of a photoswitch.

Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a dynamic equilibrium between the E and Z isomers. The composition of the PSS is determined by the absorption coefficients of the two isomers at the irradiation wavelength and their respective quantum yields. For a photoswitch to be effective, it is desirable to achieve a high percentage of one isomer in the PSS.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are instrumental in understanding these parameters. rug.nl For the class of 3-arylazoindoles, computational studies have been used to analyze the photostationary state of the thermally labile Z-isomers. scispace.comrug.nl These calculations can predict the absorption spectra of the E and Z isomers, which, in turn, allows for the estimation of the PSS composition at different irradiation wavelengths.

While specific quantum yield values for this compound are not reported, studies on related arylazopyrazoles have shown that the nature of the aryl and heteroaryl groups significantly impacts these values. researchgate.netnih.gov It is anticipated that the extended π-system of the biphenyl group would influence the excited state lifetimes and decay pathways, thereby affecting the quantum yields of isomerization.

Thermal Relaxation Pathways and Stability of Isomers

The metastable Z-isomer of an azobenzene derivative can revert to the more stable E-isomer not only through photoisomerization but also via a thermal process known as thermal relaxation or thermal back-isomerization. The rate of this process, often expressed as the half-life (t1/2) of the Z-isomer, is a critical parameter for applications.

The stability of the Z-isomer is highly dependent on the electronic and steric properties of the substituents. For 3-arylazoindoles, the Z-isomers are generally found to be thermally labile, with half-lives ranging from milliseconds to seconds. scispace.com The mechanism of thermal relaxation for azobenzenes can also proceed through either a rotational or an inversional pathway in the ground electronic state. The energy barrier for this process determines the thermal stability of the Z-isomer.

The electronic nature of the substituents plays a significant role. Electron-donating groups on one aryl ring and electron-withdrawing groups on the other (a "push-pull" system) tend to decrease the thermal stability of the Z-isomer. The indole moiety itself acts as an electron-donating group. The biphenyl group's electronic contribution would further modulate this effect.

The following table presents data on the thermal half-lives of the Z-isomers for a selection of substituted 3-phenylazoindoles, which provides a basis for understanding the expected behavior of the biphenyl derivative.

Compound (Substituent on Phenyl Ring)SolventThermal Half-life (t1/2) of Z-isomer
UnsubstitutedAcetonitrile1.1 s
p-NitroAcetonitrile0.04 s
p-HydroxyAcetonitrile1.9 s
o-BromoAcetonitrile2.5 s

Data extracted from Simeth, N. A., et al. (2019). The Journal of Organic Chemistry. scispace.com

Based on this data, it is expected that the biphenyl substituent in this compound would influence the thermal stability of its Z-isomer, although a precise prediction requires experimental measurement.

Design Strategies for Tunable Photochromic Behavior

The photochromic properties of 3-arylazoindoles, including this compound, can be fine-tuned through various design strategies to meet the requirements of specific applications.

Substituent Effects on Photochromic Performance

The introduction of different substituents onto the aryl rings is a primary strategy for tuning the photochromic performance. scispace.comrug.nl As demonstrated by studies on 3-phenylazoindoles, substituents can significantly alter the absorption spectra, the thermal stability of the Z-isomer, and the PSS composition. scispace.com

Electronic Effects: Electron-donating groups (e.g., -OH, -OR) and electron-withdrawing groups (e.g., -NO2, -CN) can be used to create "push-pull" systems. scispace.com This generally leads to a red-shift in the absorption spectrum of the E-isomer, allowing for switching with visible light. nih.govacs.org

Steric Effects: Bulky substituents, particularly in the ortho-positions of the aryl rings, can influence the planarity of the molecule and the relative energies of the E and Z isomers. This can affect both the absorption spectra and the thermal relaxation rates.

The biphenyl group in this compound is an example of a substituent that introduces both electronic (extended π-system) and steric effects. The following table summarizes the effect of various substituents on the absorption maximum (λmax) of the π→π* transition in E-3-phenylazoindoles.

Substituent on Phenyl Ringλmax (nm) in Acetonitrile
Unsubstituted368
p-Nitro410
p-Hydroxy382
o-Bromo374
o-Pyrrole>400

Data extracted from Simeth, N. A., et al. (2019). The Journal of Organic Chemistry. scispace.com

The extended π-system of the biphenyl group is expected to result in a λmax value that is red-shifted compared to the unsubstituted 3-phenylazoindole.

Solvatochromic and Thermochromic Phenomena (Principles, not specific properties)

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules. For polar molecules like many azobenzene derivatives, a change in solvent polarity can significantly shift the absorption bands. This principle can be exploited to tune the photochromic behavior. For instance, a more polar solvent might stabilize a more polar excited state, leading to a red-shift in the absorption spectrum.

Thermochromism is the property of a substance to change color in response to a change in temperature. In the context of photochromic compounds, temperature can influence the equilibrium between the E and Z isomers, particularly if the thermal relaxation barrier is within the range of thermal energy available. More directly, the absorption spectra of the individual isomers can also be temperature-dependent due to changes in vibrational energy levels and intermolecular interactions. These principles can be harnessed in the design of materials whose photoresponsive properties are sensitive to their environment.

Advanced Applications and Functional Materials Design Involving 3 E Biphenyl 2 Yldiazenyl 1h Indole

Development of Photoresponsive Materials

The ability of 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole to undergo light-induced isomerization makes it a prime building block for a range of photoresponsive materials. The trans isomer is generally the more thermodynamically stable state, while irradiation with UV light can trigger its conversion to the less stable cis isomer. cinz.nz This process is often reversible, either through irradiation with visible light or via thermal relaxation. cinz.nz

The distinct states of the trans and cis isomers of azo compounds like this compound allow them to function as molecular switches. rsc.org The significant structural rearrangement, from a planar trans form to a more globular cis form, can be harnessed to control molecular processes at the nanoscale. aps.org This switching capability is the fundamental principle behind the construction of molecular logic gates. rsc.orgnih.gov

In a conceptual framework, the two isomeric states (trans and cis) can be assigned binary values (e.g., 0 and 1). By using light inputs (specific wavelengths) to control the isomeric state and monitoring a specific output signal (such as fluorescence or absorbance), it is possible to construct logic gates like AND, OR, and NOT. nih.govacs.org For instance, research on other photoswitchable molecules has demonstrated that the fluorescence can be turned "ON" or "OFF" depending on the isomeric state, which is controlled by light inputs. rsc.org

Studies on analogous indole-based azo compounds, such as pyrazolyazoindoles, have demonstrated efficient photoswitching behavior. rsc.org These studies provide a strong basis for the potential of this compound in these applications. The photostationary state (PSS) and thermal half-life are critical parameters for such devices, and research on related compounds offers insights into how these can be tuned through molecular design.

Analogous Compound System Switching Mechanism Key Findings Reference
Pyrazolyazoindole DerivativesUV-vis light-induced trans-cis isomerizationAchieved high proportions of cis and trans isomers in the photostationary state; thermal half-lives could be tuned from hours to weeks. rsc.org
Biindolyl PhotoswitchesAzo-coupling/C-H functionalizationDiscovered a novel synthetic route to create photoswitchable biindolyl systems. nih.gov
Azobenzene (B91143) in Self-Assembled MonolayersReversible trans-cis photoisomerization on gold surfacesRational design of the azobenzene thiol enabled stable cis states and reversible switching. rsc.org
Azoaxitinib (Indole-containing)Attempted photoswitchingShowed very fast thermal back isomerization, highlighting challenges in stabilizing the cis isomer in some indole-based azo compounds. nih.gov

The principle of photo-isomerization can be extended to optical data storage. nih.govresearchgate.net Information can be written to a material containing this compound using a focused laser beam of a specific wavelength (e.g., UV) to convert the molecules in a localized area from the trans to the cis state. This creates a detectable change in the material's optical properties, such as its refractive index or absorbance, which can be "read" by a lower-power laser. nih.gov The data can then be erased by irradiating with a different wavelength of light (e.g., visible) or by heating, which reverts the molecules to their original trans state. nih.gov

The incorporation of this compound into a polymer matrix is a common strategy for creating robust optical data storage media. nih.govresearchgate.net The polymer provides a stable host for the photochromic molecules and prevents their degradation. Research on azobenzene copolymers has shown the feasibility of this approach, demonstrating rewritable data storage with high density. nih.govnih.gov The biphenyl (B1667301) group in this compound could potentially enhance the stability of the stored information by influencing the local environment of the azo unit within a polymer matrix.

Optical Data Storage Concept Enabling Mechanism Key Research Findings on Analogues Reference
Rewritable Storage in CopolymersTwo-photon absorption induced photoisomerization and depoling of chromophores.Demonstrated localized loss in second harmonic generation for data storage, which was rewritable by reheating and repoling. nih.gov
High-Density StoragePhoto-induced anisotropy and surface relief gratings in azo-polymer films.The amount of azo dye in polyimide systems influenced the formation of periodic structures upon laser exposure, indicating tunable data storage properties. nih.gov
Amorphous Molecular MaterialsStabilization of the cis-form in an amorphous glass state.Incorporation of bulky groups in an azobenzene derivative led to the stabilization of the photogenerated cis-form at room temperature. capes.gov.br

Photomechanical actuation is another advanced application for materials incorporating this compound. escholarship.org The significant change in molecular shape during trans-cis isomerization can generate mechanical stress and strain on a macroscopic level when these molecules are aligned within a polymer matrix. tue.nl

Biophysical Probes and Tools (Conceptual framework, not specific effects)

Conceptually, this compound could be developed as a biophysical probe. The core idea is to use light to control the conformation of the molecule and, in turn, its interaction with a biological system. nih.gov By attaching this molecule to a biomolecule of interest (e.g., a protein or nucleic acid), it is possible to photocontrol the biomolecule's function. nih.gov

The trans isomer, being relatively planar and extended, will have a different binding affinity or steric interaction with a target biomolecule compared to the more compact, bent cis isomer. This difference can be exploited to turn a biological process "on" or "off" with high spatiotemporal precision using light. For example, if the trans isomer fits into the active site of an enzyme and inhibits it, irradiation with UV light would convert it to the non-binding cis isomer, thereby activating the enzyme. The indole (B1671886) moiety could facilitate specific interactions within biological environments, such as π-stacking with aromatic amino acid residues.

Chemical Sensing Applications (Design and mechanism)

The electronic properties of the azobenzene and indole moieties in this compound make it a candidate for chemical sensing applications. nih.govnih.gov The design of such a sensor would rely on the interaction of an analyte with the molecule, leading to a detectable change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum.

The mechanism of sensing could involve the analyte binding to the indole nitrogen or coordinating with the azo group. This interaction would alter the electron density of the conjugated π-system, thereby changing its color or fluorescence characteristics. For instance, eugenol-derived azo dyes have been shown to act as colorimetric sensors for metal cations, where the binding of the cation to the molecule results in a distinct color change. nih.gov Similarly, the protonation of the indole nitrogen in this compound could lead to a significant change in its absorption spectrum, allowing for its use as a pH sensor. nih.gov

Integration into Supramolecular Architectures

The structure of this compound is well-suited for integration into complex supramolecular architectures. The biphenyl and indole groups can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the self-assembly of supramolecular structures.

A key application in this area is the development of photoresponsive host-guest systems. By incorporating the molecule as a guest within a larger host molecule, such as a cyclodextrin (B1172386) or a coordination cage, its photoswitching behavior can be modulated by the confined environment. nih.gov Conversely, the isomerization of the guest molecule can alter the properties of the host-guest complex, potentially triggering the release of another guest molecule. This provides a mechanism for light-controlled delivery systems. The reversible conformational change of the azobenzene unit can be used to control the assembly and disassembly of larger supramolecular structures, leading to the development of photoresponsive gels, vesicles, and other complex materials.

Structure Activity Relationship Sar and Molecular Design Principles for 3 E Biphenyl 2 Yldiazenyl 1h Indole Analogues

Systematic Modification of the Indole (B1671886) Moiety and its Impact on Function

The indole nucleus is a "privileged" structural motif in drug discovery, and its modification is a key strategy for optimizing the properties of its derivatives. nih.govresearchgate.net For analogues of 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole, modifications can be targeted at the indole nitrogen (N-1) or the carbocyclic ring (positions 4, 5, 6, and 7).

N-1 Substitution: The indole N-H group can act as a hydrogen bond donor. ijcea.org Alkylation or acylation at this position removes this capability and introduces steric bulk, which can significantly alter binding affinity and selectivity. For instance, in some classes of indole derivatives, N-methylation is well-tolerated, while in others, larger substituents can lead to a loss of activity. frontiersin.org The introduction of groups like methyl, ethyl, or even larger moieties such as triisopropylsilyl and para-methoxybenzyl can be explored to probe the steric tolerance of a target's binding pocket. nih.gov

Carbocyclic Ring Substitution: The benzene (B151609) portion of the indole ring provides a scaffold for introducing substituents that can modulate electronic properties, lipophilicity, and potential secondary interactions.

Bioisosteric Replacement (Azaindoles): Replacing the indole core with a bioisosteric azaindole scaffold (e.g., 4-azaindole, 7-azaindole) is a common strategy in medicinal chemistry. thesciencein.org The nitrogen atom in the pyridine (B92270) ring of an azaindole introduces an additional hydrogen bond acceptor site and can significantly change the molecule's polarity, solubility, and metabolic profile. frontiersin.orgrsc.org SAR studies on azaindole derivatives have shown that positions 1, 3, and 5 are often key sites for modification to achieve desired functional outcomes. frontiersin.orgrsc.org

The following table summarizes the potential impact of systematic modifications to the indole moiety based on general principles observed in related heterocyclic compounds.

Modification Site Type of Modification Potential Impact on Function Supporting Principle/Rationale
N-1Alkylation (e.g., -CH₃, -CH₂CH₃)Removes H-bond donor capability; increases lipophilicity; probes steric limits.Modifies interaction with binding sites requiring an N-H donor. ijcea.org
C-5Electron-Withdrawing Group (e.g., -F, -Cl, -NO₂)Alters electronic distribution; potential for halogen bonding; can impact pKa.Halogenation can enhance binding affinity and metabolic stability. primescholars.com
C-5Electron-Donating Group (e.g., -OCH₃)Increases electron density; can form specific hydrogen bonds.Methoxy groups are known to be favorable substituents in many bioactive indoles. primescholars.comfrontiersin.org
Indole CoreReplacement with AzaindoleIntroduces H-bond acceptor; alters polarity, solubility, and metabolic profile.Azaindoles are established bioisosteres of indoles, often improving drug-like properties. frontiersin.orgthesciencein.orgrsc.org

Varying the Diazenyl Linker and its Role in Molecular Interaction

The diazenyl (azo, -N=N-) linker is a critical component, holding the indole and biphenyl (B1667301) fragments in a specific spatial orientation. Its properties, including rigidity, planarity, and electronic nature, are pivotal for molecular interactions.

Bioisosteric replacement of the diazenyl linker is a strategy to explore alternative geometries and interaction patterns. A linker bioisosteric replacement network suggests that groups like amides, esters, or other small heterocyclic rings could potentially substitute for the azo group while maintaining biological function, although each replacement would alter the molecule's geometry, flexibility, and hydrogen bonding capacity. nih.govresearchgate.net For example, replacing -N=N- with a -CONH- (amide) linker would introduce both a hydrogen bond donor (N-H) and a stronger acceptor (C=O) while changing the angle between the aromatic rings.

Linker Key Features Potential Role in Molecular Interaction
Diazenyl (-N=N-) Planar, rigid, H-bond acceptorPre-organizes aromatic moieties, reduces conformational entropy loss upon binding, potential for H-bonding and π-stacking.
Amide (-CONH-) Planar, H-bond donor & acceptorOffers different H-bonding pattern, altered geometry compared to azo.
Ethene (-CH=CH-) Planar, rigid, neutralMaintains rigidity, removes H-bond acceptor capability, alters electronic profile.

Diversification of the Biphenyl Fragment and its Consequences for Molecular Recognition

The biphenyl fragment offers a large surface area for hydrophobic and van der Waals interactions and can be extensively modified to fine-tune binding affinity and selectivity.

Substitution on the Biphenyl Rings: Adding substituents to either of the phenyl rings can impact activity through several mechanisms:

Steric Effects: Bulky groups can either provide favorable interactions if they fit into a specific sub-pocket or cause steric hindrance that prevents optimal binding.

Electronic Effects: Electron-donating or -withdrawing groups alter the electronic nature of the rings, influencing cation-π or π-π stacking interactions.

Direct Interactions: Functional groups like hydroxyls or amines can form direct hydrogen bonds with the target.

Bioisosteric Replacement: The biphenyl group itself can be replaced by other bicyclic aromatic or heteroaromatic systems (e.g., naphthalene, quinoline, benzofuran) to explore different shapes and hydrogen bonding patterns while maintaining a large aromatic surface for interaction. ijcea.org

Biphenyl Modification Principle Consequence for Molecular Recognition
Substitution at ortho, meta, para positionsElectronic/Steric TuningAlters lipophilicity, can introduce new H-bond or ionic interactions, modifies π-stacking potential.
Variation of ortho-substituentConformational ControlModulates the dihedral angle between the phenyl rings, locking the molecule into a specific 3D shape for receptor fit.
Replacement with other bicyclic systemsScaffold HoppingPresents different shapes and H-bond donor/acceptor patterns to the target. ijcea.org

Positional Isomerism and Stereochemical Considerations in Design

The specific arrangement of the fragments in this compound is critical, and both positional isomerism and stereochemistry are key design considerations.

Positional Isomerism: The connectivity of the three main fragments can be varied to produce numerous isomers.

Biphenyl Substitution: The parent compound features a connection at the 2-position of the biphenyl ring. Shifting this to the 3- or 4-position would change the spatial relationship between the indole core and the second phenyl ring, impacting how the molecule occupies its binding site.

Stereochemical Considerations:

(E/Z)-Isomerism: The compound name explicitly specifies the (E)-configuration for the diazenyl linker. In the (E)-isomer, the indole and biphenyl groups are on opposite sides of the -N=N- double bond, leading to a more linear, extended conformation. The corresponding (Z)-isomer would be significantly more compact and have a different 3D shape. In drug design, it is common for only one stereoisomer to possess the desired biological activity, as receptor binding sites are chiral and stereospecific. frontiersin.org The stability and interconversion barrier between the (E) and (Z) isomers, often influenced by light (photoisomerization), is another important factor.

Atropisomerism: As mentioned previously, due to restricted rotation around the biphenyl C-C bond caused by the ortho-linkage, the molecule can be chiral and exist as a pair of stable atropisomers. These enantiomers may exhibit different biological activities, and their separation and individual testing could be crucial for developing a selective agent. frontiersin.org

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting the SAR of analogues without the need for synthesis and testing, thereby guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their function. For analogues of this compound, a QSAR model could be built using descriptors that quantify various physicochemical properties. These descriptors might include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent volumes (e.g., Verloop parameters).

Hydrophobicity Descriptors: LogP, molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule. The resulting QSAR equation can then be used to predict the activity of novel, unsynthesized analogues. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative charges) necessary for a molecule to interact with a specific target. nih.gov For this series, a pharmacophore model might identify the indole N-H as a hydrogen bond donor, the azo nitrogens as acceptors, and the biphenyl rings as hydrophobic features, all arranged in a specific geometry. This model can then be used to screen virtual libraries for new compounds that fit the required pharmacophoric features.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme of known 3D structure. thesciencein.org Docking simulations for analogues of this compound could reveal:

Key amino acid residues involved in binding.

The specific interactions formed (e.g., hydrogen bonds, π-stacking, hydrophobic contacts).

A predicted binding energy, which can be used to rank potential analogues.

How modifications to the indole, linker, or biphenyl moieties affect the binding mode and affinity. thesciencein.org

These computational methods, when used in concert, provide a rational framework for understanding existing SAR data and for the prospective design of new analogues with improved functional profiles.

Future Directions and Emerging Research Avenues for 3 E Biphenyl 2 Yldiazenyl 1h Indole

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole presents a compelling challenge for organic chemists. While traditional methods for creating azo dyes, such as the diazotization of an aromatic amine followed by a coupling reaction, provide a foundational approach, future research could focus on more advanced and efficient synthetic strategies. nih.govunb.cayoutube.com

Modern synthetic methodologies that could be explored include:

Direct C-H Arylation: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. researchgate.netjocpr.comnih.gov Future work could investigate the direct C-H arylation of the indole (B1671886) nucleus with a suitable biphenyl (B1667301) diazonium salt. This would offer a more atom-economical and potentially more direct route to the target molecule compared to classical methods.

Flow Chemistry: For reactions that involve unstable intermediates, such as diazonium salts, microflow synthesis methods offer precise control over reaction times and temperatures. eurekalert.org This can significantly improve yields and safety, and limit the formation of unwanted byproducts that can arise from the dimerization or multimerization of indole compounds. eurekalert.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. researchgate.net Future research could focus on using greener solvents, such as water or ionic liquids, and employing catalysts that are less toxic and more recyclable, like iron(III)-catalyzed C-H azolation. researchgate.netresearchgate.net Multi-component reactions in a one-pot setup could also enhance the efficiency and sustainability of the synthesis. researchgate.netdergipark.org.tr

Recent advancements in the synthesis of 3-arylazoindoles have demonstrated the use of iron(III)-catalysis for the C-H azolation of indoles with arylhydrazines under mild conditions, offering good to excellent yields and high atom economy. researchgate.netresearchgate.net Another innovative approach involves the acidolysis of isatin-derived 3-phosphate-substituted oxindoles to generate versatile intermediates for further functionalization. nih.gov

Advanced Computational Modeling for Complex Molecular Systems

The inherent flexibility of the biphenyl group and the potential for isomerism around the azo bond make this compound a suitable candidate for advanced computational modeling. Such studies can provide profound insights into its structure-property relationships before engaging in extensive laboratory synthesis.

Key areas for computational investigation include:

Prediction of Electronic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and other key electronic properties. mdpi.comresearchgate.net These predictions can guide the design of molecules with specific electronic or optical characteristics. For instance, understanding the electronic transitions can help in evaluating its potential as a dye or in electronic devices. nih.gov

Solvation Effects: The behavior of the molecule can change significantly in different solvent environments. Advanced solvation models, including both implicit and explicit approaches like QM/MM (Quantum Mechanics/Molecular Mechanics), can simulate these effects and predict how properties like absorption spectra and conformational equilibrium will shift in various media. numberanalytics.com

Frameworks that combine force field-based conformational searches with DFT calculations and Boltzmann statistics have been developed to accurately predict the thermochemistry of large, flexible molecules. acs.org For photoresponsive molecules, computational studies can elucidate the mechanisms of photoisomerization, which is fundamental to their function as molecular switches. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The unique combination of a photoresponsive azo group and a versatile indole scaffold suggests that this compound could be a valuable component in hybrid organic-inorganic materials. These materials can exhibit synergistic properties that are not present in the individual components alone.

Potential avenues for integration include:

Dye-Sensitized Solar Cells (DSSCs): Azo dyes containing heterocyclic moieties have been explored for their potential in DSSCs. rsc.org The indole and biphenyl groups could be functionalized to enhance anchoring to semiconductor surfaces like TiO2 and to tune the electronic properties for efficient charge transfer.

Smart Materials: The photoisomerization of the azo group (from the stable E isomer to the metastable Z isomer) upon irradiation with light could be harnessed to create photoresponsive materials. By incorporating the molecule into a polymer or silica (B1680970) matrix, it may be possible to induce changes in the material's color, polarity, or shape with light. researchgate.net

Sensors: The indole nitrogen and the azo group can act as binding sites for metal ions or other analytes. Integration into a solid support could lead to the development of selective colorimetric or fluorescent sensors. mdpi.com

Research has shown that azo dyes can be incorporated into silica matrices using sol-gel methods to create new hybrid materials with tailored optical properties. researchgate.net Similarly, nitrogen-enriched organic-inorganic hybrid polymers have demonstrated selective adsorption of dyes, indicating potential applications in separation and purification technologies. psu.edu

Challenges in Scalable Synthesis and Industrial Translation

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For a molecule like this compound, these challenges would need to be addressed to realize any potential commercial applications.

Key considerations for scalable synthesis include:

Cost-Effectiveness of Starting Materials and Catalysts: The commercial viability of the final product is heavily dependent on the cost of the raw materials and the catalysts used in the synthesis. While palladium catalysts are highly effective for cross-coupling reactions, their high cost can be a barrier to large-scale production. researchgate.netpharmtech.com Research into using more abundant and less expensive metals like iron or nickel is an active area of interest. pharmtech.com

Process Safety and Optimization: Azo compounds and diazonium intermediates can be thermally unstable and potentially explosive. researchgate.net Scaling up their synthesis requires careful control of reaction conditions to manage exotherms and ensure safe operation. Continuous flow reactors can offer significant advantages in this regard over traditional batch processes. pharmtech.com

Purification and Product Quality: Achieving high purity on a large scale can be challenging. The synthesis should be designed to minimize the formation of impurities that are difficult to separate. Recrystallization is often preferred over chromatographic methods for large-scale purification due to its lower cost and solvent consumption. researchgate.net

The pharmaceutical industry has extensive experience in scaling up cross-coupling reactions, and many of the lessons learned, such as the importance of robust catalyst systems and the optimization of solvent mixtures, would be applicable here. nih.govnih.gov

Unexplored Photophysical Phenomena and Their Exploitation

The chromophoric azo group linked to the fluorescent indole moiety suggests a rich and potentially complex photophysical behavior for this compound. A thorough investigation of these properties could lead to novel applications in photonics and molecular switching.

Emerging research avenues in this area include:

Photo-switching and Molecular Machines: The E to Z isomerization of the azo bond upon irradiation is the basis for its use as a molecular switch. nih.gov The biphenyl and indole substituents could influence the kinetics of this process, the wavelengths required for switching, and the thermal stability of the Z-isomer. These are critical parameters for applications in areas like photopharmacology and smart materials. researchgate.netnih.gov

Aggregation-Induced Emission (AIE): Some organic molecules are non-emissive in solution but become highly fluorescent upon aggregation. Given the bulky nature of the biphenyl group, it would be interesting to investigate whether this molecule exhibits AIE, which could be exploited for developing novel sensors and imaging agents.

Fluorescence Modulation: The isomerization of the azo group could potentially modulate the fluorescence of the indole moiety. This could lead to the development of photoswitchable fluorescent probes. The interaction between the electronic states of the azo chromophore and the indole fluorophore would be a key area of study. mdpi.comnih.govrsc.org

The development of photoresponsive molecular tools is a rapidly advancing field, with potential applications in medicine for targeted drug delivery and photopharmacology. nih.gov The design of molecules where a biological activity can be turned on and off with light is a particularly exciting prospect.

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